![molecular formula C26H23Cl2N3O3S2 B2399792 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324540-99-0](/img/structure/B2399792.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCNU, and it is classified as an alkylating agent, which means that it has the ability to interfere with the replication of DNA within cells. BCNU has been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Polymerization
Researchers have explored the synthesis of various aromatic polyimides, showcasing the application of related compounds in creating high-performance materials. For instance, Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities using benzidine derivatives in N-methyl-2-pyrrolidone. These materials have potential applications in optics and electronics due to their transparency and thermal stability (Tapaswi et al., 2015). Similarly, Mehdipour‐Ataei and colleagues (2007) reported the synthesis of aromatic poly(sulfone sulfide amide imide)s using a novel diamine monomer. These polymers were characterized for their physical properties, including thermal behavior, solubility, and inherent viscosity (Mehdipour‐Ataei et al., 2007).
Catalysis and Reaction Mechanisms
In the field of catalysis, Jin‐Ook Baeg and H. Alper (1994) demonstrated the effective use of bis(benzonitrile)palladium dichloride as a catalyst in the cyclization of aziridines and sulfur diimides, leading to the formation of imidazolidinethiones. This study sheds light on potential applications in organic synthesis and pharmaceuticals (Jin‐Ook Baeg & Alper, 1994).
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O3S2/c27-14-16-31(17-15-28)36(33,34)23-12-10-22(11-13-23)25(32)30-26-29-24(18-35-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,29,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUPCVRTXKCARK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
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